molecular formula C17H18N2S B5859377 N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

Cat. No. B5859377
M. Wt: 282.4 g/mol
InChI Key: BWTFUNFGVJXUBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, also known as MIQTC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MIQTC belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is not fully understood, but it is believed to act on various molecular targets in the body. N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which may improve cognitive function. N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has also been shown to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin. This inhibition may lead to a reduction in skin pigmentation.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been shown to have various biochemical and physiological effects. In animal studies, N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been shown to improve cognitive function and memory. N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has also been shown to have antioxidant properties, which may protect against oxidative stress. Furthermore, N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been shown to have anti-inflammatory properties, which may help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has also been shown to have low toxicity in animal studies. However, N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain experiments. N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide also has limited solubility in organic solvents, which may limit its use in certain applications.

Future Directions

There are several future directions for the research of N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide. One area of research is the investigation of N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide as a potential therapeutic agent for cancer. N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been shown to have anticancer properties in animal studies, and further research is needed to determine its potential as a cancer treatment in humans. Another area of research is the investigation of N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide as a potential treatment for Alzheimer's disease and Parkinson's disease. N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been shown to improve cognitive function in animal studies, and further research is needed to determine its potential as a treatment for these diseases in humans. Additionally, further research is needed to determine the optimal dosage and administration of N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide for therapeutic use.
Conclusion:
In conclusion, N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is a chemical compound that has shown promise in various scientific research applications. N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has potential therapeutic applications for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has also been investigated for its antifungal and antibacterial properties. N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has several advantages for lab experiments, including ease of synthesis and low toxicity. However, N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has some limitations for lab experiments, including limited solubility. Further research is needed to determine the full potential of N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide as a therapeutic agent.

Synthesis Methods

N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide can be synthesized through a multi-step process involving the reaction of 4-methylbenzaldehyde with nitroethane to form 1-(4-methylphenyl)-2-nitropropene. The nitro group of 1-(4-methylphenyl)-2-nitropropene can then be reduced to form 1-(4-methylphenyl)-2-amino-propene. The final step involves the reaction of 1-(4-methylphenyl)-2-amino-propene with carbon disulfide to form N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide.

Scientific Research Applications

N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has shown promising results in various scientific research applications. It has been studied for its potential therapeutic effects in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has also been investigated for its antifungal and antibacterial properties.

properties

IUPAC Name

N-(4-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2S/c1-13-6-8-16(9-7-13)18-17(20)19-11-10-14-4-2-3-5-15(14)12-19/h2-9H,10-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTFUNFGVJXUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.